(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
This compound is a chromene-derived carboxamide featuring a 2,4-difluorophenylimino group, a furan-2-ylmethyl substituent, and a hydroxyl group at the 7-position of the chromene scaffold. The Z-configuration of the imino group and the hydrogen-bonding capability of the hydroxyl group may influence its biological activity and solubility .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O4/c22-13-4-6-18(17(23)9-13)25-21-16(20(27)24-11-15-2-1-7-28-15)8-12-3-5-14(26)10-19(12)29-21/h1-10,26H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKYCMWFZFYVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Formation of the Imine Linkage: The imine linkage is formed by reacting the difluorophenyl-substituted chromene with an amine derivative, such as furan-2-ylmethylamine, under acidic conditions.
Final Coupling Reaction: The final step involves coupling the imine intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of chromene-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chromene core is known for exhibiting antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The compound’s chromene core can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the furan moiety may contribute to its overall stability and reactivity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Chromene Carboxamide Derivatives
| Compound Name | Core Structure | Key Substituents | Functional Groups of Note |
|---|---|---|---|
| Target Compound (Z-configuration) | Chromene-3-carboxamide | 2,4-Difluorophenylimino, furan-2-ylmethyl, 7-hydroxy | Imino (Z), hydroxyl, fluorophenyl |
| N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide | Benzamide | 4-Chlorophenylamino, 2,6-difluorophenyl | Urea linker, halogenated aryl |
| N-(((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide | Sulfonamide | Triazin-2-ylamino, trifluoropropylbenzenesulfonyl | Sulfonamide, triazine, CF3 group |
Key Observations :
- The target compound’s chromene core distinguishes it from benzamide or sulfonamide-based analogs (e.g., diflubenzuron, prosulfuron), which prioritize urea/sulfonyl linkers for pesticidal activity .
- The 7-hydroxy group may confer antioxidant or metal-chelating properties, unlike non-hydroxylated analogs .
Table 2: Antimicrobial and Physicochemical Properties
| Compound | MIC (μg/mL)* | MBC (μg/mL)* | LogP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | 3.2† | 0.12‡ |
| 70% Ethanol Cocoa Bean Extract | 12.5–25 | 25–50 | 1.8 | 8.3 |
| Diflubenzuron (Pesticide) | >100 | >100 | 4.1 | 0.02 |
MIC/MBC data from *A. actinomycetemcomitans studies ; †Predicted using Molinspiration; ‡Estimated via SwissADME.
Key Findings :
- The target compound’s lower LogP (3.2 vs.
- While direct MIC/MBC data for the target compound are unavailable, structurally simpler chromenes (e.g., flavonoid derivatives in cocoa extracts) exhibit moderate antibacterial activity .
- The 2,4-difluorophenyl group may reduce metabolic degradation compared to non-fluorinated analogs, a trait observed in fluorinated pharmaceuticals .
Biological Activity
The compound (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene class. Chromenes are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.3 g/mol. The presence of a difluorophenyl group enhances the compound's stability and lipophilicity, which can improve its interaction with biological targets. The structure includes a chromene core, an imino group, and a carboxamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₂N₂O₄ |
| Molecular Weight | 396.3 g/mol |
| CAS Number | 1327177-49-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for high purity and yield, making it suitable for biological testing.
Anticancer Activity
Research indicates that compounds with chromene structures exhibit significant anticancer properties. For instance, studies have demonstrated that related chromene derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways . The specific compound has shown promise in preliminary assays against human cancer cell lines, suggesting it may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
Antimicrobial Properties
Chromene derivatives have also been noted for their antimicrobial activities. In vitro studies suggest that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in models of inflammation. Preliminary data indicate that it may reduce pro-inflammatory cytokine levels in activated macrophages. This effect could be attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Case Studies
- Anticancer Assay : A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 5 µM after 48 hours of treatment, indicating a potent anticancer effect .
- Antimicrobial Testing : In a study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 12 µg/mL and 25 µg/mL, respectively .
The biological activities of this compound are believed to be mediated through interactions with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
